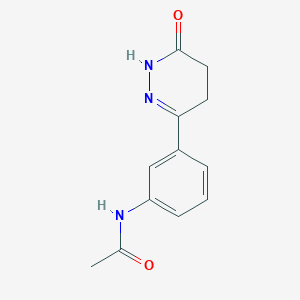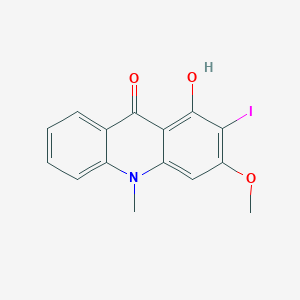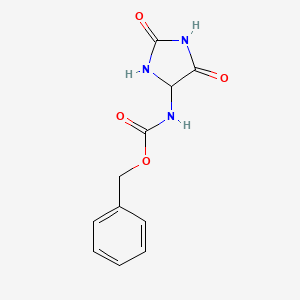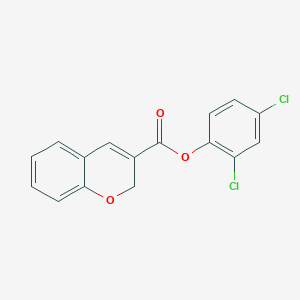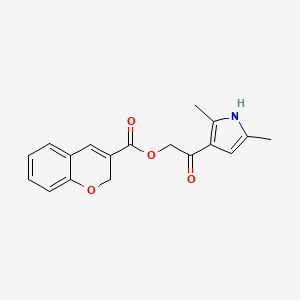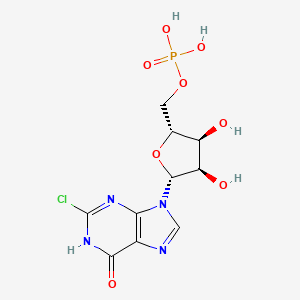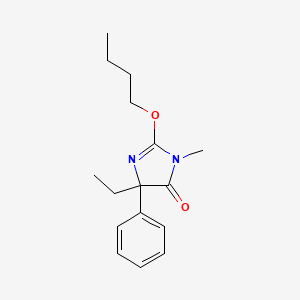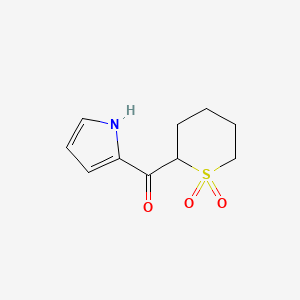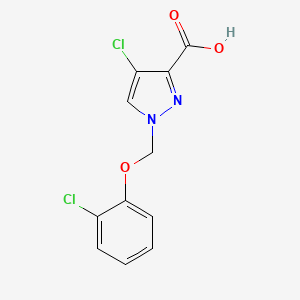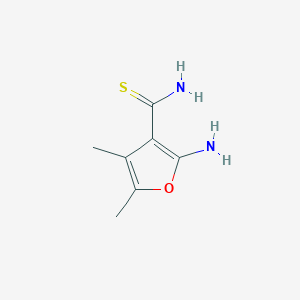
2-Amino-4,5-dimethylfuran-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-dimethylfuran-3-carbothioamide is a heterocyclic compound with a unique structure that includes a furan ring substituted with amino and carbothioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide typically involves the reaction of 2-Amino-4,5-dimethylfuran-3-carbonitrile with thiourea under acidic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carbothioamide group. The reaction conditions often include heating the mixture to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5-dimethylfuran-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4,5-dimethylfuran-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-dimethylfuran-3-carbonitrile: A precursor in the synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide.
2-Amino-4,5-diphenylfuran-3-carbonitrile: A similar compound with phenyl groups instead of methyl groups.
4-Amino-3,5-dimethylisoxazole: Another heterocyclic compound with similar reactivity.
Uniqueness
This compound is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Propriétés
Formule moléculaire |
C7H10N2OS |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-amino-4,5-dimethylfuran-3-carbothioamide |
InChI |
InChI=1S/C7H10N2OS/c1-3-4(2)10-6(8)5(3)7(9)11/h8H2,1-2H3,(H2,9,11) |
Clé InChI |
NXNKPOSUFXLQNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C(=S)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


